5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine
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Overview
Description
5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is known for its unique structural features, which include a naphthyl group attached to an oxadiazolo-pyrazine core. The presence of these functional groups imparts significant electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid through a one-step amide condensation reaction . This method is efficient and yields the desired compound with high purity. The reaction is usually carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced oxadiazolo-pyrazine derivatives.
Substitution: Halogenated naphthyl derivatives.
Scientific Research Applications
5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets the p38 MAP kinase pathway, which is involved in the regulation of inflammatory responses.
Pathways Involved: It acts as an allosteric modulator of the p38 MAP kinase A-loop regulatory site, inhibiting the secretion of IL-1β in human monocyte-derived macrophages.
Comparison with Similar Compounds
5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine can be compared with other similar compounds, such as:
[1,2,5]Thiadiazolo[3,4-B]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different electronic properties.
Quinoxaline Derivatives: These compounds have a similar heterocyclic core but differ in the substituents attached to the ring, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its strong electron-withdrawing properties and its ability to act as a versatile building block for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C14H8N4O |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
5-naphthalen-2-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H8N4O/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-15-13-14(16-12)18-19-17-13/h1-8H |
InChI Key |
UKTAEPCEYQNBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=NON=C4N=C3 |
Origin of Product |
United States |
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